molecular formula C12H15Br B12582259 (6-Bromohex-1-EN-1-YL)benzene CAS No. 295324-71-9

(6-Bromohex-1-EN-1-YL)benzene

Cat. No.: B12582259
CAS No.: 295324-71-9
M. Wt: 239.15 g/mol
InChI Key: HXQXSNNOGXXMLU-UHFFFAOYSA-N
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Description

(6-Bromohex-1-EN-1-YL)benzene, also known as 6-bromo-1-hexenylbenzene, is an organic compound with the molecular formula C12H15Br. It is a derivative of benzene, where a 6-bromohex-1-en-1-yl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromohex-1-EN-1-YL)benzene typically involves the reaction of 6-bromo-1-hexene with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where 6-bromo-1-hexene reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions

(6-Bromohex-1-EN-1-YL)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Addition Reactions: The double bond in the hexenyl group can participate in addition reactions with halogens or hydrogen halides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Bromohex-1-EN-1-YL)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromohex-1-EN-1-YL)benzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the hexenyl group can undergo addition reactions, leading to the formation of new functional groups. These reactions are often catalyzed by enzymes or chemical catalysts, which lower the activation energy and increase the reaction rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromohex-1-EN-1-YL)benzene is unique due to the presence of both a benzene ring and a bromohexenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its ability to undergo both substitution and addition reactions provides multiple pathways for the synthesis of complex molecules .

Properties

CAS No.

295324-71-9

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

6-bromohex-1-enylbenzene

InChI

InChI=1S/C12H15Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3-6,8-10H,1-2,7,11H2

InChI Key

HXQXSNNOGXXMLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCCBr

Origin of Product

United States

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